Tetraethylpyrophosphate

Catalog No.
S544935
CAS No.
107-49-3
M.F
C8H20O7P2
C8H20O7P2
(C2H5O)2-PO-O-PO-(OC2H5)2
M. Wt
290.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraethylpyrophosphate

CAS Number

107-49-3

Product Name

Tetraethylpyrophosphate

IUPAC Name

diethoxyphosphoryl diethyl phosphate

Molecular Formula

C8H20O7P2
C8H20O7P2
(C2H5O)2-PO-O-PO-(OC2H5)2

Molecular Weight

290.19 g/mol

InChI

InChI=1S/C8H20O7P2/c1-5-11-16(9,12-6-2)15-17(10,13-7-3)14-8-4/h5-8H2,1-4H3

InChI Key

IDCBOTIENDVCBQ-UHFFFAOYSA-N

SMILES

CCOP(=O)(OCC)OP(=O)(OCC)OCC

Solubility

Miscible (decomposes) (NTP, 1992)
Miscible with glycerol, ethylene glycol, toluene, propylene glycol, acetone, methanol, benzene, carbon tetrachloride, xylene, ethanol, chloroform
Miscible in water
Solubility in water: good
Miscible

Synonyms

TEPP; NSC 14707; NSC-14707; NSC14707; Mortopal; Tetrastigmine;

Canonical SMILES

CCOP(=O)(OCC)OP(=O)(OCC)OCC

Description

The exact mass of the compound Tetraethylpyrophosphate is 290.0684 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as miscible (decomposes) (ntp, 1992)3.45 mmiscible with glycerol, ethylene glycol, toluene, propylene glycol, acetone, methanol, benzene, carbon tetrachloride, xylene, ethanol, chloroformmiscible in watersolubility in water: goodmiscible. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 646213. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Supplementary Records. It belongs to the ontological category of organic diphosphate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Insecticides. However, this does not mean our product can be used or applied in the same or a similar way.

Insecticide Research

  • Early Development: In the mid-1940s, TEPP was investigated as a potential replacement for nicotine-based insecticides Nature article. Research showed promise for TEPP's insecticidal activity.

Toxicology Research

  • Mode of Toxicity

    TEPP is a known organophosphate (OP) compound. OPs inhibit the enzyme acetylcholinesterase (AChE), which disrupts the nervous system PubChem TEPP page: . This can lead to serious health problems and death.

  • Effects on Hemoglobin

    A recent study investigated the interaction between TEPP and human hemoglobin. The research suggests TEPP may affect the structure and function of hemoglobin, potentially impacting oxygen transport in the body Spectroscopic investigation on molecular aspects and structural and functional effects of tetraethyl pyrophosphate organophosphorus insecticide interaction with adult human hemoglobin - PubMed: .

Tetraethylpyrophosphate (TEPP), abbreviated as [(C₂H₅O)₂P]₂O, is a synthetic organophosphate compound belonging to the class of diphosphates []. It is the tetraethyl ester of pyrophosphoric acid. Originally developed as an insecticide, TEPP has been largely phased out due to its high toxicity []. However, it still holds some significance in scientific research, particularly in studies related to cholinesterase inhibition [].


Molecular Structure Analysis

The TEPP molecule consists of two central phosphorus atoms linked by a P-O-P bond. Each phosphorus atom is bonded to four ethyl groups (C₂H₅) and a terminal oxygen atom (O). The overall structure can be described as a cage-like arrangement with a central P-O-P core surrounded by the eight ethyl groups []. This structure plays a crucial role in its interaction with cholinesterase, an enzyme critical for nerve function [].


Chemical Reactions Analysis

Synthesis

TEPP can be synthesized through the reaction of diethyl phosphoric acid with phosphoryl chloride [].

(C₂H₅O)₂PO(OH) + POCl₃ → [(C₂H₅O)₂PO]₂O + 3HCl

Decomposition

TEPP is known to hydrolyze readily in water, breaking down into non-toxic phosphoric acid esters [, ].

TEPP + H₂O → (C₂H₅O)₂HPO₄ + (C₂H₅O)H₂PO₄

TEPP acts as a potent inhibitor of cholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine in the nervous system []. By binding to the active site of cholinesterase, TEPP prevents the enzyme from hydrolyzing acetylcholine, leading to its accumulation at nerve synapses. This excess acetylcholine disrupts normal nerve signaling, resulting in the characteristic symptoms of organophosphate poisoning.

  • Hydrolysis: In aqueous environments, tetraethyl pyrophosphate hydrolyzes to form diethyl phosphate and other phosphoric acid esters. The rate of hydrolysis can be influenced by temperature and pH levels, with a first-order reaction rate constant of approximately 0.093h10.093\,h^{-1} at 25°C .
  • Decomposition: When heated above 170°C, tetraethyl pyrophosphate decomposes, releasing flammable gases such as ethylene and toxic phosphorus oxides .
  • Reactivity with Reducing Agents: In the presence of strong reducing agents, tetraethyl pyrophosphate can form highly toxic phosphine gas .

Tetraethyl pyrophosphate acts as a potent inhibitor of acetylcholinesterase, an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, tetraethyl pyrophosphate leads to an accumulation of acetylcholine at synaptic junctions, resulting in overstimulation of muscles and potentially fatal respiratory failure. The compound's acute toxicity is evident from its low lethal dose values (LD50), which are approximately 1.12 mg/kg when ingested and 2.4 mg/kg through dermal exposure in rat studies .

Several methods exist for synthesizing tetraethyl pyrophosphate:

  • Schrader's Method: Triethyl phosphate reacts with phosphorus oxychloride:
    2(EtO)2P(O)Cl+H2O[(EtO)2P(O)]2O+2HCl2(EtO)_2P(O)Cl+H_2O\rightarrow [(EtO)_2P(O)]_2O+2HCl
  • Woodstock's Method: Similar to Schrader’s but uses phosphorus pentoxide instead.
  • Controlled Hydrolysis: This involves the hydrolysis of diethyl phosphorochloridate to yield tetraethyl pyrophosphate .
  • Williamson Ether Synthesis: Utilizing ethyl iodide and silver salts to form esters in combination with pyrophosphate .

Tetraethyl pyrophosphate is primarily employed as an insecticide due to its effectiveness against a wide range of pests. It has been extensively used in agriculture for controlling aphids, mites, and other harmful insects. Additionally, it has been explored for therapeutic applications in treating myasthenia gravis by increasing muscle strength through its acetylcholinesterase inhibitory action .

Research indicates that tetraethyl pyrophosphate interacts significantly with biological systems due to its role as an acetylcholinesterase inhibitor. Studies have shown that exposure can lead to severe neurotoxic effects in mammals, including humans. The compound’s mechanism of action was first elucidated during World War II when it was investigated for potential use in chemical warfare .

Several compounds share structural or functional similarities with tetraethyl pyrophosphate:

Compound NameChemical FormulaKey Characteristics
Diethyl phosphateC4H11O4PC_4H_{11}O_4PLess toxic than tetraethyl pyrophosphate; used as a solvent and reagent.
Trimethyl phosphateC3H9O4PC_3H_{9}O_4PUsed as a flame retardant; less toxic than tetraethyl pyrophosphate.
Phosphoric acidH3PO4H_3PO_4Non-toxic; used widely in fertilizers and food additives.
ParathionC_10H_{14}N_O_5PSAnother organophosphate pesticide; similar toxicity profile but more persistent in the environment.
MalathionC_{10}H_{19}O_6PSUsed as an insecticide; less toxic than tetraethyl pyrophosphate but still poses health risks.

Tetraethyl pyrophosphate stands out due to its rapid hydrolysis and acute toxicity profile compared to other organophosphates, making it both effective as an insecticide and hazardous for human health .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Tetraethyl pyrophosphate is an organic phosphate pesticide which acts as an inhibitor of cholinesterase, and as such it is highly toxic by all routes of exposure. It is a water-white to amber liquid, depending on purity. Tetraethyl pyrophosphate is soluble in water and is slowly decomposed by water. It is toxic by inhalation and by skin absorption. It may be found as a liquid or as a dry mixture where the liquid is absorbed onto a dry carrier.
Colorless to amber liquid with a faint, fruity odor. [insecticide] [Note: A solid below 32 degrees F.]; [NIOSH]
COLOURLESS HYGROSCOPIC LIQUID.
Colorless to amber liquid with a faint, fruity odor.
Colorless to amber liquid with a faint, fruity odor. [insecticide] [Note: A solid below 32 °F.]

Color/Form

Mobile liquid
Colorless to amber liquid (Note: A solid below 32 degrees F).

XLogP3

0.4

Hydrogen Bond Acceptor Count

7

Exact Mass

290.06842697 g/mol

Monoisotopic Mass

290.06842697 g/mol

Boiling Point

280 °F at 2.3 mmHg (EPA, 1998)
82 °C @ 0.05 mm Hg; 124 °C @ 1.1 mm Hg; 138 °C @ 2.3 mm Hg
280 °F at 2.3 mmHg
Decomposes

Flash Point

>110 °C c.c.

Heavy Atom Count

17

Vapor Density

Relative vapor density (air = 1): 10

Density

1.185 at 68 °F (EPA, 1998) - Denser than water; will sink
1.185 @ 20 °C/4 °C
Density: about 1.2 @ 25 °C; dark amber-colored mobile liquid /Technical product/
1.18 g/cm³
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00
1.185
1.19

LogP

2.94

Odor

Agreeable odor
AROMATIC
Faint, fruity odo

Decomposition

When heated to decomposition it emits highly toxic fumes of /phosphorus oxides/.
Temperatures above 150 °C cause decomposition with formation of flammable gas. ... Toxic gases and vapors (such as phosphoric acid mist and carbon monoxide) may be released when TEPP decomposes.
Thermal decomposition range: 170-213 °C with copious formation of ethylene.

Appearance

Solid powder

Melting Point

32 °F (EPA, 1998)
Solid below 32 °F
32 °F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

28QKT80KX2

GHS Hazard Statements

H300: Fatal if swallowed [Danger Acute toxicity, oral];
H310: Fatal in contact with skin [Danger Acute toxicity, dermal];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]

Therapeutic Uses

Formerly used for treatment of glaucoma.
A maintenance dose of... TEPP... given in two or three divided doses by mouth was effective in treating myasthenia gravis in atropinized patients. ...TEPP administered during a period of 5 hours or more was effective in reaching maximal or near maximal strength in eleven patients who had moderately severe and severe myasthenia gravis. ...The difference that distinguished the dose of TEPP that produced a maximal increase in strength with a minimum of side effects, the dose that produced very little effect, and the dose that produced prohibitive side effects ( including increased weakness) was very narrow (2-4 mg higher or lower than the optimum). In another study of myasthenia gravis... /it was/ also noted that the difference between the dose required to produce a maximal response and the dose that produced toxicity was remarkably small and ranged for 0.5-3 mg.

Mechanism of Action

/Tetraethyl pyrophosphate causes/ an irreversible inhibition of the cholinesterase molecules and consequent accumulation of large amounts of acetylcholine. Small dose at frequent intervals are largely additive.
The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase, which plays an important physiological part. Organophosphorus pesticides can also indirectly interact with the biochemical receptors of acetylcholine. /Organophosphorus pesticides/
At least 3 forms of phenyl valerate esterases are present in hen brain cytoplasmic microtubules. Thermostability studies reveal 2 additional forms in brain homogeantes of cow, mouse, pig, rabbit, and rat. Distribution of these brain esterases is not related to the age of the hens or the susceptibility of the species to organophosphate(OP)-(the insecticides mipafox, paraoxon, DFP, phenylmethylsulfonyl fluoride. O,O,O,O-tetrathyl pyrophosphate)- induced delayed neurotoxicity. ... Hen brain and spinal cord lysosomes on in vitro incubation release phenyl valerate esterase(s) and hmw MAP-protestase(s). OP neurotoxicants act in vitro to stabilize rat but not hen brain lysosomes. In vivo studies with hen brain and spinal cord lysosomes indicate that OP-induced delayed neurotoxicity is not initiated by disruption of lysosomal stability.

Vapor Pressure

0.00047 mmHg at 86 °F (EPA, 1998)
0.00015 [mmHg]
2.60X10-4 mm Hg at 25 °C (extrapolated from 4.7X10-4 mm Hg at 30 °C)
Vapor pressure, Pa at 20 °C: 2
0.0002 mmHg

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Impurities

Chloroethane is an impurity of the reaction of ethanol with phosphorous oxychloride, and triethylphosphate; ethanol with diethylphosphorochloridate and triethylphosphate and phosphorous oxychloride.
Pyridine hydrochloride is an impurity to the hydrolysis of diethylphosphoric acid chloride reaction.

Other CAS

107-49-3

Absorption Distribution and Excretion

It is absorbed quickly through the skin ...
The substance can be absorbed into the body by inhalation, through the skin, by ingestion and through the eyes.
... Skin absorption is... greater at higher ambient temperatures, and is increased by the presence of dermatitis.

Metabolism Metabolites

Plasma and liver esterases are responsible for hydrolysis /of organophosphorus compounds/ to the corresponding phosphoric and phosphonic acids. However, cytochrome P450's are responsible for converting the inactive phosphorothioates containing a phosphorous sulfur (thiono) bond to phosphorates with an phosphorus-oxygen bond, resulting in their activation. /Anticholinesterase agents/
The organophosphorus anticholinesterase agents are hydrolyzed in the body by a group of enzymes known as A-esterases or paraoxonases. These enzymes are found in the plasma and liver and hydrolyze a large number of organophosphorus compounds... by cleaving the phosphoester, anhydride, P-F, or P-CN bonds. /Anticholinesterase agents/

Wikipedia

Tetraethyl_pyrophosphate

Drug Warnings

The difference that distinguished the dose of TEPP that produced a maximal increase in strength /in myasthenia gravis patients/ with a minimum of side effects, the dose that produced very little effect, and the dose that produced prohibitive side effects ( including increased weakness) was very narrow (2-4 mg higher or lower than the optimum). In another study of myasthenia gravis... /it was/ also noted that the difference between the dose required to produce a maximal response and the dose that produced toxicity was remarkably small and ranged for 0.5-3 mg.

Use Classification

Agrochemicals -> Pesticides
INSECTICIDES

Methods of Manufacturing

Reaction of triethyl phosphate with phosphorus oxychloride, phosphorus pentoxide, or diethyl phosphorochloridate
/It is/ prepared commercially by controlled hydrolysis of o,o-diethylphosphoric acid chloride: Kosolapoff, US Patent 2,479,939 (1947 to Monsanto)
Tepp (crude): (a) by interaction of triethyl phosphate (5 moles) and phosphorus oxychloride (schrader). (b) by interaction of triethyl phosphate (4 moles) and phosphorus pentoxide (woodstock).
Reaction of ethanol with phosphorous oxychloride.

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies Tetraethyl pyrophosphate (technical grade) as an active ingredient believed to be obsolete or discontinued for use as a pesticide.
TEPP has been found to be the insecticidal component of HETP, and is the material now in production.
The first organophosphorus ester insecticide to be used commercially was tetraethylpyrophosphate (TEPP); although effective, it was extremely toxic to all forms of life and chemical stability was a major problem in that TEPP hydrolyzed readily in the presence of moisture.

Analytic Laboratory Methods

SELECTIVE HYDROLYSIS & EXTRACTION OF THE TETRAETHYL PYROPHOSPHATE ... AOAC METHODS, 86, 1955.
METHODS FOR DETERMINING RESIDUES ON CROPS ARE DISCUSSED. ONE IS GLC WITH THERMIONIC DETECTION WHICH HAS A LIMIT OF DETECTION OF 0.01 PPM. TLC & CHOLINESTERASE INHIBITION ARE USED IN THE OTHER PROCEDURES, GIVING A LIMIT OF DETECTION OF 0.001 PPM.
Determination of organophosphorus pesticide residues in food with two-dimensional gas chromatography using capillary columns and flame photometric detection is described. /Organophosphorus pesticide/
Method: EPA-OSW 8141B (by GC-NPD), Organophosphorus Compounds by Gas Chromaography: Capillary Column Technique; Analyte: tetraethyl pyrophosphate; Matrix: water, soil, and waste samples; Detection Level: not provided.
For more Analytic Laboratory Methods (Complete) data for TETRAETHYL PYROPHOSPHATE (8 total), please visit the HSDB record page.

Clinical Laboratory Methods

ESTIMATION OF CHOLINESTERASE ACTIVITY OF ORGANOPHOSPHORUS INSECTICIDES IN HUMAN RED BLOOD CELLS AND PLASMA BY INCUBATION WITH KNOWN EXCESS OF CHOLINESTERASE & ADDN OF KNOWN EXCESS OF ACETYLCHOLINE. ACETIC ACID PRODUCED DETERMINED FROM CHANGE IN PH (PH METER). PA GIANG & SA HALL, ANAL CHEM 23, 1830 (1951). /ORGANOPHOSPHORUS INSECTICIDES/

Storage Conditions

It should be stored in moisture-proof containers in a cool well-ventilated area. Empty drums should be decontaminated; never re-use containers.
Ambient temperature
Provision to contain effluent from fire extinguishing /is necessary/. /Keep/ separated from food and feedstuffs. Dry. Keep in a well-ventilated room.

Interactions

Eserine was bound to the catalytic site of squid head ganglia acetylcholinesterase, in vitro, while atropine was bound to a second site distinct from the active center. TEPP diminished the binding of eserine but had little effect on atropine. ...

Stability Shelf Life

Quickly hydrolyzed by water (half-life at 25 °C about 7 hr in a 50% vol/vol mixt).
...Hydrolyzed readily in the presence of moisture.

Dates

Modify: 2023-08-15
1: Petroianu GA. Synthesis of tetraethyl pyrophosphate (TEPP): from physician Abbot and pharmacist Riegel to chemist Nylen. Pharmazie. 2015 Jun;70(6):427-34. PubMed PMID: 26189307.
2: Chen YS, Bastidas RJ, Saka HA, Carpenter VK, Richards KL, Plano GV, Valdivia RH. The Chlamydia trachomatis type III secretion chaperone Slc1 engages multiple early effectors, including TepP, a tyrosine-phosphorylated protein required for the recruitment of CrkI-II to nascent inclusions and innate immune signaling. PLoS Pathog. 2014 Feb 20;10(2):e1003954. doi: 10.1371/journal.ppat.1003954. eCollection 2014 Feb. Erratum in: PLoS Pathog. 2014 Mar;10(3):e1004094. PubMed PMID: 24586162; PubMed Central PMCID: PMC3930595.
3: Palsson-McDermott EM, Curtis AM, Goel G, Lauterbach MA, Sheedy FJ, Gleeson LE, van den Bosch MW, Quinn SR, Domingo-Fernandez R, Johnston DG, Jiang JK, Israelsen WJ, Keane J, Thomas C, Clish C, Vander Heiden M, Xavier RJ, O'Neill LA. Pyruvate kinase M2 regulates Hif-1α activity and IL-1β induction and is a critical determinant of the warburg effect in LPS-activated macrophages. Cell Metab. 2015 Jan 6;21(1):65-80. doi: 10.1016/j.cmet.2014.12.005. Erratum in: Cell Metab. 2015 Feb 3;21(2):347. Cell Metab. 2015 Feb 3;21(2):347. Jiang, Jain-Kang [corrected to Jiang, Jian-Kang]; Vanden Heiden, Matthew [corrected to Vander Heiden, Matthew]. PubMed PMID: 25565206; PubMed Central PMCID: PMC5198835.
4: RANDALL LO, CONROY CE, FERRUGGIA TM, KAPPELL BH, KNOEPPEL CR. Pharmacology of the anticholinesterase drugs; mestinon, prostigmin, tensilon and TEPP. Am J Med. 1955 Nov;19(5):673-8. PubMed PMID: 13268462.
5: Hahn Y. Molecular evolution of TEPP protein genes in metazoans. Biochem Genet. 2009 Oct;47(9-10):651-64. doi: 10.1007/s10528-009-9261-3. Epub 2009 Jun 23. PubMed PMID: 19548082.
6: MAIN AR. The role of A-esterase in the acute toxicity of paraoxon, TEPP, and parathion. Can J Biochem Physiol. 1956 Mar;34(2):197-216. PubMed PMID: 13304740.
7: LEWIS JR, MCKEON WB Jr, LANDS AM. Effect of various drugs in antagonizing the toxicity of TEPP. Arch Int Pharmacodyn Ther. 1955 Aug 1;102(4):371-90. PubMed PMID: 13249664.
8: McNAMARA BP, MURTHA EF, BERGNER AD, ROBINSON EM, BENDER CW, WILLS JH. Studies on the mechanism of action of DFP and TEPP. J Pharmacol Exp Ther. 1954 Feb;110(2):232-40. PubMed PMID: 13118498.
9: Bera TK, Hahn Y, Lee B, Pastan IH. TEPP, a new gene specifically expressed in testis, prostate, and placenta and well conserved in chordates. Biochem Biophys Res Commun. 2003 Dec 26;312(4):1209-15. PubMed PMID: 14652002.
10: PAULET G. [Study of the pharmacological action of tetraethylpyrophosphate (TEPP)]. Arch Int Pharmacodyn Ther. 1954 Mar;97(2):157-85. Undetermined Language. PubMed PMID: 13159462.
11: DAVIS F. Insecticide toxicity; fatality from ingestion of tetraethylpyrophosphate (TEPP). Northwest Med. 1957 Apr;56(4):435-7. PubMed PMID: 13419155.
12: Petroianu GA. The synthesis of phosphor ethers: who was Franz Anton Voegeli? Pharmazie. 2009 Apr;64(4):269-75. PubMed PMID: 19435147.
13: UPHOLT WM, QUINBY GE, BATCHELOR GS, THOMPSON JP. Visual effects accompanying TEPP-induced miosis. AMA Arch Ophthalmol. 1956 Jul;56(1):128-34. PubMed PMID: 13338931.
14: Sato H, Shimada M, Kurita N, Iwata T, Nishioka M, Morimoto S, Yoshikawa K, Miyatani T, Goto M, Kashihara H, Takasu C. The safety and usefulness of the single incision, transabdominal pre-peritoneal (TAPP) laparoscopic technique for inguinal hernia. J Med Invest. 2012;59(3-4):235-40. PubMed PMID: 23037193.
15: KLEINFELD M, MAGIN J, STEIN E. The effect of tetraethyl-pyrophosphate (TEPP) on the transmembrane potentials of pacemaker and non-pacemaker fibers of isolated rabbit atrium. Circ Res. 1960 Jan;8:240-5. PubMed PMID: 14409735.
16: LOW H, TAMMELIN LE. On succinylcholine, a neuromuscular blocking drug, and its synergism with TEPP. Acta Physiol Scand. 1951 Jul 30;23(1):78-84. PubMed PMID: 14856796.
17: MURTHA EF, MCNAMARA BP, GROBLEWSKI GE, WILLS JH. Site of action of magnesium in treatment of some toxic effects produced by TEPP. Proc Soc Exp Biol Med. 1955 Nov;90(2):505-7. PubMed PMID: 13273494.
18: KLENDSHOJ NC, MORAN WG, FELDSTEIN M, FIDLER HE. Poisoning from tetraethylpyrophosphate (tepp). J Am Med Assoc. 1952 Jul 12;149(11):1015. PubMed PMID: 14938096.
19: Petroianu GA. The history of cholinesterase inhibitors: who was Moschnin(e)? Pharmazie. 2008 Apr;63(4):325-7. PubMed PMID: 18468398.
20: RUNTI C, STENER A, SOTTOCASA G, PUGLIARELLO MC. [ON SOME NEW QUATERNARY DERIVATIVES OF PYRIDINE-2-ALDOXIME, REACTIVATORS OF ACETYLCHOLINESTERASE INHIBITED BY TEPP]. Boll Chim Farm. 1964 Feb;103:103-14. Italian. PubMed PMID: 14139940.

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